molecular formula C12H6F5N B1464632 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 387827-64-7

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1464632
CAS No.: 387827-64-7
M. Wt: 259.17 g/mol
InChI Key: FMKQPMDFNYNYAG-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of both difluorophenyl and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine typically involves the reaction of 2,4-difluorobenzene with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorophenylboronic acid reacts with 5-bromo-2-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different pyridine derivatives .

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5N/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKQPMDFNYNYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693237
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387827-64-7
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine frequently used in the design of iridium(III) photocatalysts?

A1: This compound, when complexed with iridium(III), contributes to desirable photophysical and electrochemical properties of the resulting complex. Specifically, it acts as a cyclometallating ligand, forming strong bonds with iridium(III) and influencing the complex's ability to absorb light, reach an excited state, and participate in electron transfer processes. [, , , ]

Q2: How does the presence of fluorine atoms in this compound affect the properties of the iridium(III) complexes?

A2: The fluorine atoms, due to their high electronegativity, can influence both the electronic properties and reactivity of the complex. In the context of [Ir(dF(CF3)ppy)2(dtbpy)]+, a photocatalyst for the synthesis of azoaromatics, the fluorine atoms contribute to the catalyst's ability to oxidize a wide range of amine substrates. [] Additionally, research on similar iridium(III) complexes suggests that fluorine substitution can enhance luminescence properties by increasing the complex's rigidity. []

Q3: Can the structure of this compound be modified to further tune the properties of the iridium(III) complexes?

A3: Yes, research indicates that modifications to the structure, specifically through palladium-catalyzed C-H bond arylation, can be used to introduce various electron-withdrawing substituents. This can lead to significant shifts in the emission wavelength of the resulting iridium(III) complexes, allowing for fine-tuning of the color of light emitted. []

Q4: What types of photocatalytic reactions have been explored using iridium(III) complexes containing this compound?

A4: This ligand has been incorporated into iridium(III) photocatalysts used for a variety of reactions, including:

  • Oxidative coupling of arylamines to synthesize azoaromatics: [Ir(dF(CF3)ppy)2(dtbpy)]+ effectively catalyzes this reaction under ambient air, demonstrating the potential for sustainable synthesis. []
  • Dehydrogenative cross-couplings of heteroarenes: Iridium(III) complexes incorporating this ligand, when integrated into metal-organic layers (MOLs) with Lewis acidic components, facilitate these reactions with high turnover numbers. []

Q5: How does the incorporation of iridium(III) complexes containing this compound into metal-organic layers (MOLs) enhance catalytic activity?

A5: The MOL structure provides a platform for organizing catalytic components in close proximity. In the case of Hf12-Ir-OTf, the proximity between the photoredox-active iridium(III) complex and Lewis acidic sites within the MOL leads to significantly enhanced catalytic activity for dehydrogenative cross-coupling reactions. This highlights the potential of MOLs as designer materials for complex catalytic transformations. []

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